BenchChemオンラインストアへようこそ!

JAK-IN-32

JAK2 Inhibition Kinase Profiling Biochemical Assay

JAK-IN-32 (TG-89) is a rigorously characterized, cell-permeable JAK2 inhibitor (IC50 11.2 μM) with ancillary JAK3, FLT3, and RET activity. Unlike pan-JAK alternatives, its defined multi-kinase profile enables precise JAK2-dependency screening in ovarian/cervical cancer models and combined JAK2/3 blockade in T-cell/NK-cell assays. Procure ≥98% pure material with verified lot-specific QC for reproducible signaling research and assay validation.

Molecular Formula C26H34N6O3S
Molecular Weight 510.7 g/mol
CAS No. 936091-56-4
Cat. No. B1682787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK-IN-32
CAS936091-56-4
SynonymsTG-89;  TG 89;  TG89; 
Molecular FormulaC26H34N6O3S
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4
InChIInChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30)
InChIKeyOOSKXASFJFSOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JAK-IN-32 (CAS 936091-56-4) for JAK2-Dependent Research


JAK-IN-32 (CAS 936091-56-4, also known as TG-89) is a bi-aryl meta-pyrimidine small molecule inhibitor with primary activity against Janus Kinase 2 (JAK2) . It is a cell-permeable, ATP-competitive tool compound that also inhibits JAK3, FLT3, and RET kinases at higher concentrations . With a molecular weight of 510.65 g/mol and high purity (≥98%), this compound is designed for precise modulation of JAK2-dependent signaling pathways in cancer and inflammation models .

Selectivity Overlap Risks for JAK-IN-32 Substitution


The JAK kinase family (JAK1, JAK2, JAK3, TYK2) shares high structural homology, yet small changes in inhibitor scaffold can drastically shift isoform selectivity and, consequently, downstream biological outcomes [1]. Substituting JAK-IN-32 with a 'pan-JAK' or alternative inhibitor without verifying its exact selectivity profile is scientifically unsound, as even minor differences in JAK2 versus JAK3 or off-target inhibition (e.g., FLT3, RET) can lead to divergent and irreproducible experimental results [2]. The quantitative evidence below delineates precisely where JAK-IN-32's inhibition profile justifies its specific selection over other in-class molecules.

JAK-IN-32 (TG-89) Comparative Data vs. Clinical JAK Inhibitors


JAK2 Inhibition Potency: JAK-IN-32 vs. Tofacitinib and Filgotinib

In biochemical assays, JAK-IN-32 (TG-89) inhibits JAK2 with an IC50 of 11.2 μM, demonstrating a 145-fold greater potency than the clinical inhibitor tofacitinib for this specific isoform. It is also 4.7-fold more potent against JAK2 than the JAK1-selective inhibitor filgotinib . This quantifies JAK-IN-32's utility as a tool for studying JAK2-dependent signaling where a moderate, non-low-nanomolar inhibition window is desired.

JAK2 Inhibition Kinase Profiling Biochemical Assay

Selectivity Profile: JAK2 vs. JAK3 Inhibition by JAK-IN-32

JAK-IN-32 (TG-89) is reported as an inhibitor of both JAK2 and JAK3, but it does not display the high JAK3 selectivity seen in molecules like FM-381 (IC50 = 127 pM) . While precise IC50 values for JAK3 inhibition by JAK-IN-32 are not consistently quantified in primary literature, vendor annotations confirm its activity against this isoform, distinguishing it from strictly JAK2-selective compounds . This dual activity profile is a key differentiator from JAK1/2-selective agents like baricitinib.

JAK3 Selectivity Kinase Profiling Target Validation

Cellular Context: JAK2-Dependent Cytokine Signaling

A comparator dataset for the clinical JAK1-selective inhibitor upadacitinib shows that JAK2-dependent Epo signaling requires an IC50 of 649 nM in UT7 cells, while upadacitinib's JAK1-dependent IL-6 signaling is inhibited at 11 nM in TF-1 cells [1]. This highlights the cellular potency differential needed to block JAK2 pathways. While direct cellular IC50 data for JAK-IN-32 is lacking, this benchmark underscores that an 11.2 μM biochemical IC50 for JAK2 likely translates to higher required cellular concentrations, making JAK-IN-32 suitable for acute JAK2 inhibition studies in vitro where high micromolar dosing is feasible.

Cellular Assay JAK2 Signaling Cytokine Inhibition

Kinase Selectivity Beyond JAK Family: FLT3 and RET Inhibition

JAK-IN-32 (TG-89) exhibits notable off-target activity, inhibiting FLT3 and RET kinases in addition to JAK2 and JAK3 . This polypharmacology is a critical differentiator from more selective JAK inhibitors like baricitinib (no reported FLT3/RET inhibition) or filgotinib (highly JAK1-selective). For example, baricitinib's kinase panel at 1 μM showed no significant activity outside JAK1/2/TYK2, whereas TG-89's inhibition of FLT3 and RET is a documented feature .

Off-Target Profiling FLT3 Inhibition RET Inhibition

Applications for JAK-IN-32 (936091-56-4) Based on Quantitative Evidence


JAK2-Driven Cancer Cell Line Screening (Ovarian/Cervical)

Given its 11.2 μM IC50 for JAK2 and reported anti-cancer activity in ovarian and cervical cancer models [1], JAK-IN-32 is best deployed for initial JAK2-dependency screens in these cell lines. Use at high micromolar concentrations (e.g., 10-50 μM) to assess growth inhibition, comparing results to vehicle and a positive control like ruxolitinib to confirm JAK2 specificity.

Dissecting JAK2 vs. JAK3 Pathways in Immune Cell Assays

As a dual JAK2/JAK3 inhibitor, JAK-IN-32 can be used to block both JAK2- and JAK3-mediated cytokine signaling (e.g., IL-2, IL-15) simultaneously [2]. This makes it a valuable tool for studying the combined effect of JAK2/3 blockade in primary T-cell or NK-cell assays, where selective inhibitors might leave one pathway active.

Kinase Polypharmacology Studies: FLT3 and RET Co-Inhibition

JAK-IN-32's activity against FLT3 and RET, in addition to JAK2/3, positions it as a unique probe for studying cancer models where these kinases are co-mutated or co-activated . Researchers investigating AML with FLT3-ITD mutations or RET fusion-positive cancers can use JAK-IN-32 to assess the functional consequences of multi-kinase suppression.

Benchmarking for JAK2 Assay Development

With a defined IC50 of 11.2 μM against JAK2 in biochemical assays [1], JAK-IN-32 serves as a reliable reference compound for developing and validating new JAK2 activity assays (e.g., TR-FRET, AlphaScreen). Its moderate potency ensures a wide dynamic range for inhibition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.